N-(6-methylpyridin-2-yl)-2-phenoxybenzamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide moiety, with a 6-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing techniques to enhance efficiency and yield. This method allows for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure and are used in medicinal chemistry
Uniqueness
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxy group and a 6-methylpyridin-2-yl moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-8-7-13-18(20-14)21-19(22)16-11-5-6-12-17(16)23-15-9-3-2-4-10-15/h2-13H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOLPCAAUZFVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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